
N,N'-di-tert-butylphthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-di-tert-butylphthalamide (DBP) is a cyclic diamide that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. DBP is a versatile compound that has been used in a variety of applications, including as a solvent, a ligand, and a reagent. In
Applications De Recherche Scientifique
N,N'-di-tert-butylphthalamide has been used in a variety of scientific research applications, including as a solvent for the synthesis of metal complexes, as a ligand for the preparation of chiral catalysts, and as a reagent for the determination of trace amounts of metals in environmental samples. N,N'-di-tert-butylphthalamide has also been used as a coating material for the preparation of sensors and as a molecular probe for the detection of biological molecules.
Mécanisme D'action
The mechanism of action of N,N'-di-tert-butylphthalamide is not well understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. N,N'-di-tert-butylphthalamide has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
N,N'-di-tert-butylphthalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. N,N'-di-tert-butylphthalamide has also been shown to have antitumor properties, which may be due to its ability to induce apoptosis in cancer cells. In addition, N,N'-di-tert-butylphthalamide has been shown to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-di-tert-butylphthalamide has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, N,N'-di-tert-butylphthalamide has some limitations. It is toxic and should be handled with care. In addition, it can interfere with some analytical techniques, such as mass spectrometry, due to its ability to form stable complexes with metal ions.
Orientations Futures
There are several future directions for research involving N,N'-di-tert-butylphthalamide. One area of research is the development of new synthetic methods for N,N'-di-tert-butylphthalamide that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of N,N'-di-tert-butylphthalamide, particularly in the treatment of cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N,N'-di-tert-butylphthalamide and its interactions with biological molecules.
Méthodes De Synthèse
N,N'-di-tert-butylphthalamide can be synthesized using a variety of methods, including the reaction of phthalic anhydride with tert-butylamine in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to N,N'-di-tert-butylphthalamide by the addition of tert-butylamine. Another method involves the reaction of phthalic anhydride with tert-butylamine in the presence of a solvent such as acetic anhydride or acetonitrile.
Propriétés
IUPAC Name |
1-N,2-N-ditert-butylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-9-7-8-10-12(11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZZBBOTNUOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-tert-butylphthalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

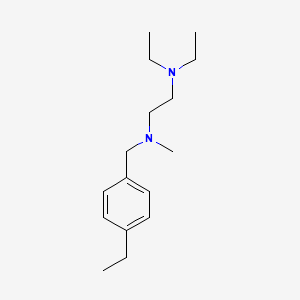
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
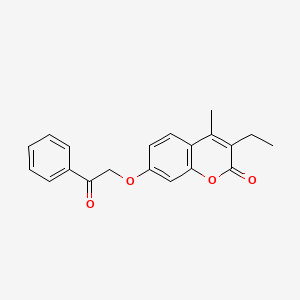
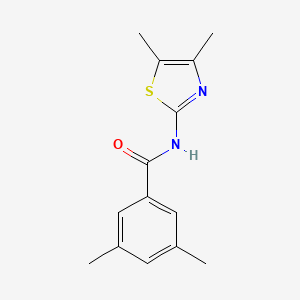
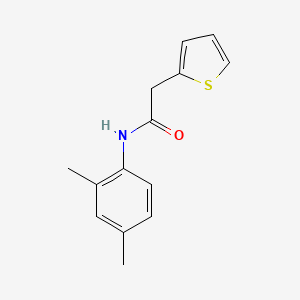

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)

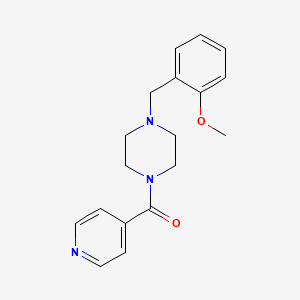

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)